molecular formula C7H8N2O3 B1295150 Ethyl 4-hydroxypyrimidine-5-carboxylate CAS No. 4786-52-1

Ethyl 4-hydroxypyrimidine-5-carboxylate

Cat. No. B1295150
CAS RN: 4786-52-1
M. Wt: 168.15 g/mol
InChI Key: PLMIZYMXBHSARX-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxypyrimidine-5-carboxylate (EHPC) is a synthetic compound that has been widely used in scientific research for its unique properties and potential applications. EHPC is a pyrimidine-based derivative of ethyl alcohol, and is used in a variety of laboratory experiments, including enzymatic reactions, metabolic studies, and biochemical assays. EHPC has also been studied for its potential therapeutic effects in a variety of medical conditions, including cancer, inflammation, and diabetes.

Scientific Research Applications

Synthesis and Derivative Formation

Pharmaceutical Applications

The compound's derivatives have been utilized in pharmaceutical research. For example, Regan et al. (2012) synthesized 5-halopyrimidine-4-carboxylic acid esters through the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines, demonstrating its potential in developing potent CK2 inhibitors (C. Regan et al., 2012). Furthermore, D. Asha and colleagues (2009) synthesized novel ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives and evaluated their antioxidant activities (D. Asha et al., 2009).

Safety and Hazards

The safety data sheet for Ethyl 4-hydroxypyrimidine-5-carboxylate indicates that it is classified under GHS07. The hazard statements include H315, H319, H335, and the precautionary statements include P261, P305, P338, P351 .

Mechanism of Action

Target of Action

Ethyl 4-hydroxypyrimidine-5-carboxylate primarily targets the Dihydroneopterin aldolase in Staphylococcus aureus . This enzyme plays a crucial role in the biosynthesis of tetrahydrofolate, a coenzyme involved in the transfer of one-carbon units during various metabolic processes.

Mode of Action

It is believed to interact with its target enzyme, potentially inhibiting its function . This interaction could lead to changes in the metabolic processes that rely on tetrahydrofolate, affecting the organism’s ability to synthesize certain essential compounds.

Biochemical Pathways

Given its target, it may impact the tetrahydrofolate biosynthesis pathway . The downstream effects of this could include disruption of DNA synthesis and repair, amino acid synthesis, and other one-carbon transfer reactions.

Result of Action

Given its potential inhibition of dihydroneopterin aldolase, it could lead to a disruption in the synthesis of essential compounds in the organism, potentially leading to growth inhibition or cell death .

Biochemical Analysis

Biochemical Properties

Ethyl 4-hydroxypyrimidine-5-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with dihydroneopterin aldolase, an enzyme involved in the biosynthesis of tetrahydrobiopterin, a cofactor for aromatic amino acid hydroxylases . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the pyrimidine biosynthesis pathway . Additionally, it can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it inhibits the activity of dihydroneopterin aldolase by binding to its active site . This binding interaction can lead to changes in gene expression, as the inhibition of the enzyme affects the levels of its downstream products.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. For example, high doses of this compound have been associated with toxic effects, such as liver damage and alterations in metabolic pathways . Threshold effects have also been observed, where a certain dosage is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in pyrimidine metabolism. For instance, it can affect the activity of dihydroneopterin aldolase, leading to changes in the levels of tetrahydrobiopterin and other metabolites . These interactions can influence metabolic flux and alter the balance of metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its biological activity and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological effects.

properties

IUPAC Name

ethyl 6-oxo-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-8-4-9-6(5)10/h3-4H,2H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMIZYMXBHSARX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197308
Record name 5-Pyrimidinecarboxylic acid, 4-hydroxy-, ethyl ester
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4786-52-1
Record name Ethyl 1,6-dihydro-6-oxo-5-pyrimidinecarboxylate
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Record name 5-Pyrimidinecarboxylic acid, 4-hydroxy-, ethyl ester
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Record name 4786-52-1
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Record name 5-Pyrimidinecarboxylic acid, 4-hydroxy-, ethyl ester
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Record name 6-Oxo-1,6-dihydro-pyrimidine-5-carboxylic acid ethyl ester
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Synthesis routes and methods I

Procedure details

Diethyl ethoxymethylenemalonate (10.1 mL, 50 mmole) and formamidine acetate (10.4 g, 100 mmole) were refluxed in ethanol (10 mL) for 24 hours. The reaction mixture was allowed to cool to room temperature overnight, and suspended in ethyl acetate (30 mL) and 1.0N HCl (20 mL). The suspension was filtered, and the filter cake was washed with 1.0N HCl, followed by water, then ethyl acetate, and air dried affording the title compound as an tan solid (3.33 g, 40% yield). Rf=0.21 (silica gel, 10% methanol in dichloromethane). m.p. 187-188° C.
Quantity
10.1 mL
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reactant
Reaction Step One
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10.4 g
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reactant
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10 mL
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30 mL
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solvent
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Name
Quantity
20 mL
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solvent
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Yield
40%

Synthesis routes and methods II

Procedure details

A mixture of formamidine hydrochloride (4.02 g, 49.9 mmol) and diethyl ethoxymethylenemalonate (5 ml, 24.95 mmol) in ethanol (4.99 ml) was heated to 120° C. (by microwave irradiation) for 15 h. After the reaction mixture was cooled to room temperature, ethyl acetate, hydrochloric acid (1M), and water were added. The aqueous layer was washed with ethyl acetate and then extracted with 3:1 chloroform:isopropanol. The combined organic extracts were dried over magnesium sulfate and concentrated under reduced pressure to afford ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylate as an orange solid. LRMS (ESI) calc'd for (C7H9N2O3) [M+H]+, 169.1; found 169.1.
Quantity
4.02 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
4.99 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-hydroxypyrimidine-5-carboxylate
Reactant of Route 2
Ethyl 4-hydroxypyrimidine-5-carboxylate
Reactant of Route 3
Ethyl 4-hydroxypyrimidine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-hydroxypyrimidine-5-carboxylate
Reactant of Route 5
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Ethyl 4-hydroxypyrimidine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-hydroxypyrimidine-5-carboxylate

Q & A

Q1: What is significant about the recent research on the synthesis of ethyl 4-hydroxypyrimidine-5-carboxylate?

A1: The recent research [] presents a novel, one-step synthesis method for this compound and its 2-methyl derivative. This method utilizes diethyl 2-(ethoxymethylene)malonate as a starting material and boasts significantly higher yields (80% and 92% respectively) compared to previously reported methods. This improved synthesis paves the way for further research and potential applications of these compounds.

Q2: What are the potential applications of this compound derivatives?

A2: While the provided research [] focuses solely on the synthesis of this compound derivatives, their structures suggest potential applications in various fields. These compounds could serve as building blocks for more complex molecules with biological activity, such as pharmaceuticals or agrochemicals. Further research is needed to explore these potential applications in detail.

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